3-[(3-Bromophenyl)methyl]azetidine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-[(3-Bromophenyl)methyl]azetidine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with azetidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-[(3-Bromophenyl)methyl]azetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling partners. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(3-Bromophenyl)methyl]azetidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-[(3-Bromophenyl)methyl]azetidine hydrochloride can be compared with other similar compounds, such as:
3-[(2-Bromophenyl)methyl]azetidine hydrochloride: This compound has a similar structure but with the bromine atom in a different position on the phenyl ring.
3-Azetidinecarboxylic acid: Another azetidine derivative with different functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H13BrClN |
---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;/h1-3,5,9,12H,4,6-7H2;1H |
InChI Key |
LCYTXGHIKYBGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)Br.Cl |
Origin of Product |
United States |
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